![molecular formula C18H20N4OS2 B2522981 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine CAS No. 672950-70-8](/img/structure/B2522981.png)
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine
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Overview
Description
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .
Mode of Action
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine interacts with its targets, the PKs, inhibiting their activity . This inhibition disrupts cellular communication, which is essential for the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the PK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting PKs, the compound disrupts these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the PK signaling pathway, which is essential for these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include cyclopropylamine and allyl sulfide.
Functional Group Modifications: Introduction of the prop-2-enylsulfanyl group and morpholine ring through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.
Substitution: Various substitution reactions can occur, especially at the morpholine ring and the prop-2-enylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tricyclic derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and sulfur-containing heterocycles.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-11,13-dimethyl-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
The uniqueness of 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCZMSHYHXLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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